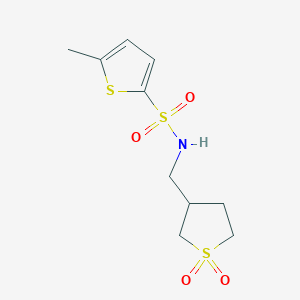

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide

Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group and a sulfonamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-ylmethyl group.

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S3/c1-8-2-3-10(16-8)18(14,15)11-6-9-4-5-17(12,13)7-9/h2-3,9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCYUZWBRLKENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylthiophene-2-sulfonyl chloride with 1,1-dioxidotetrahydrothiophene-3-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

- 5-methylthiophene-2-sulfonamide backbone : Common in sulfonamide-based pharmaceuticals.

- 1,1-dioxidotetrahydrothiophen-3-ylmethyl group : A sulfone-containing tetrahydrothiophene ring, contributing to rigidity and polarity.

Comparative Analysis of Analogous Compounds

Compound A :

Name : 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5)

Structure : Bromo-substituted thiophene sulfonamide with a triazole and chlorophenyl group.

Key Differences :

- Triazole moiety : Introduces hydrogen-bonding capability, which could influence target specificity.

Relevance : Likely optimized for enhanced binding to enzymes or receptors requiring halogen interactions .

Compound B :

Name : N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-ethyl-2-methoxybenzenesulfonamide (CAS: 919972-15-9)

Structure : Contains dual sulfone groups (tetrahydrothiophene and thiazinan) and a methoxybenzene ring.

Key Differences :

- Additional thiazinan ring : Increases molecular complexity and may confer unique conformational constraints.

- Methoxybenzene : Enhances aromatic interactions in target binding.

Molecular Weight : 466.59 g/mol (higher than the target compound, suggesting reduced bioavailability) .

Compound C :

Name : 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide (CAS: 2034454-96-9)

Structure : Ethyl-substituted thiophene sulfonamide with a fluorinated benzo-thiadiazole group.

Key Differences :

- Fluorine atom : Improves metabolic stability and bioavailability.

- Benzo-thiadiazole : Aromatic heterocycle may enhance π-π stacking interactions in biological targets.

Molecular Weight : 419.5 g/mol .

Compound D :

Name: N-(3-aminophenyl)-5-methylthiophene-2-sulfonamide Structure: Simplest analog with an aminophenyl group instead of the tetrahydrothiophene moiety. Key Differences:

- Amino group: Increases solubility but may reduce stability due to oxidative or metabolic susceptibility. Molecular Weight: 268.35 g/mol (lower than the target compound) .

Tabulated Comparison of Key Properties

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight | ~350–400 (estimated) | Not provided | 466.59 | 419.5 | 268.35 |

| Key Substituents | Methyl, dioxidotetrahydrothiophene | Bromo, chlorophenyl, triazole | Thiazinan, methoxybenzene | Fluoro, benzo-thiadiazole | Aminophenyl |

| Solubility | Moderate (sulfone/sulfonamide) | Low (halogens) | Low (high MW) | Moderate (fluorine) | High (amine) |

| Likely Bioactivity | Enzyme inhibition | Antimicrobial | Enzyme modulation | Anti-inflammatory | Antimicrobial |

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide is a sulfonamide compound with potential therapeutic applications due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following features:

- Molecular Formula : C₁₃H₁₅N₃O₃S₂

- Molecular Weight : Approximately 319.41 g/mol

- Functional Groups : Sulfonamide group, thiophene moiety, and a dioxidotetrahydrothiophene ring.

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide is hypothesized to exert its biological effects through interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Ion Channel Modulation : Molecular docking studies suggest that this compound may bind effectively to ion channels involved in cellular signaling pathways, potentially leading to altered cellular responses.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial effects. The compound's structural characteristics may enhance its efficacy against various bacterial strains. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity, suggesting potential for further investigation in this area.

Anti-inflammatory Effects

Research indicates that related compounds demonstrate anti-inflammatory properties. The presence of the thiophene moiety may contribute to these effects by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Emerging data suggests that sulfonamide derivatives can exhibit anticancer activity. For instance, compounds with similar scaffolds have been shown to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific kinases or the modulation of cell cycle regulators.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value comparable to traditional antibiotics. |

| Study 2 | Showed anti-inflammatory effects in murine models, reducing cytokine release and inflammation markers. |

| Study 3 | Investigated anticancer properties in vitro, revealing induction of apoptosis in human cancer cell lines at micromolar concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.